3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 2097956-21-1
VCID: VC3126065
InChI: InChI=1S/C12H20ClNO2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2
SMILES: C1CC1CN(C2CCOCC2)C(=O)CCCl
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol

3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

CAS No.: 2097956-21-1

Cat. No.: VC3126065

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide - 2097956-21-1

Specification

CAS No. 2097956-21-1
Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
IUPAC Name 3-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide
Standard InChI InChI=1S/C12H20ClNO2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2
Standard InChI Key IYORRNWYMFBDGB-UHFFFAOYSA-N
SMILES C1CC1CN(C2CCOCC2)C(=O)CCCl
Canonical SMILES C1CC1CN(C2CCOCC2)C(=O)CCCl

Introduction

PropertyValue
Chemical Name3-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
CAS Registry Number2097956-21-1
Molecular FormulaC₁₂H₂₀ClNO₂
Molecular Weight245.74 g/mol
Standard Purity95%

The compound contains structural elements that are of significant interest in medicinal chemistry, particularly the tetrahydropyran ring and the amide bond, which are commonly found in pharmaceutically active compounds.

Chemical Structure and Characteristics

Structural Analysis

The molecular structure of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide comprises several distinct components:

  • A tetrahydro-2H-pyran-4-yl group: A six-membered saturated heterocyclic ring containing an oxygen atom

  • A cyclopropylmethyl group: A three-membered carbocyclic ring with a methylene linker

  • A 3-chloropropanamide moiety: A three-carbon chain with a terminal chlorine atom connected to an amide functional group

Functional Group Analysis

The compound contains several functional groups that contribute to its chemical behavior:

These structural features suggest that the compound may exhibit interesting conformational behavior due to the combination of rigid cyclic structures (tetrahydropyran and cyclopropyl rings) connected by more flexible linking groups.

Physicochemical Properties

Based on its structure and similar compounds, the following physicochemical properties can be inferred:

Physical State and Appearance

At room temperature, 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is likely to exist as a crystalline solid or oil, potentially colorless to pale yellow in appearance.

Solubility Profile

Solvent TypeExpected Solubility
WaterLow solubility
Alcohols (methanol, ethanol)Moderate to good solubility
Chlorinated solvents (dichloromethane, chloroform)Good solubility
Ethers (tetrahydrofuran, diethyl ether)Good solubility
AcetonitrileGood solubility
Dimethyl sulfoxide (DMSO)Excellent solubility
Dimethylformamide (DMF)Excellent solubility

Stability Considerations

The compound likely exhibits reasonable stability under normal storage conditions, though as with many amides, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions. The presence of the chloroalkyl group suggests potential reactivity toward nucleophiles.

Structural Relationships and Analogs

3-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide shares structural similarities with several classes of compounds that have established pharmacological activities:

Related Propanamide Derivatives

The 3-chloropropanamide motif appears in various bioactive compounds. For example, 3-chloro-N-cyclohexylpropanamide (CID 5054395) and 3-chloro-N-(4-hydroxyphenyl)propanamide (CID 3008381) both share the 3-chloropropanamide backbone. These structural analogs may provide insights into the potential reactivity and biological properties of the target compound.

Tetrahydropyran-Containing Compounds

Tetrahydropyran is a common structural motif in many natural products and pharmaceuticals. The search results indicate compounds like 3-(chloromethyl)tetrahydro-2H-pyran (CID 16767489) that contain this structural element, suggesting potential synthetic utility for the target compound in the preparation of more complex molecules.

Cyclopropyl-Containing Compounds

The cyclopropylmethyl group is found in various bioactive compounds, including N-(cyclopropylmethyl)-5-(methylsulfonyl) derivatives that have been investigated as pesticides . This structural element often contributes to unique conformational properties and biological activities.

Comparison with Related Compounds

Table 2 provides a comparison of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide with structurally related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Differences
3-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamideC₁₂H₂₀ClNO₂245.742097956-21-1Reference compound
3-Chloro-N-cyclohexylpropanamideC₉H₁₆ClNO189.6861872-76-2Contains cyclohexyl instead of cyclopropylmethyl and tetrahydropyran groups; secondary amide vs. tertiary
3-Chloro-N-(4-hydroxyphenyl)propanamideC₉H₁₀ClNO₂199.6319314-10-4Contains hydroxyphenyl group; secondary amide vs. tertiary
3-Chloro-N-methylpropanamideC₄H₈ClNO121.5641789-28-0Simplest analog with only methyl substituent; secondary amide vs. tertiary
3-(Chloromethyl)tetrahydro-2H-pyranC₆H₁₁ClO134.61948007-45-2Contains only the chloromethyl and tetrahydropyran components

This comparison highlights the unique structural features of 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide among related compounds, particularly its tertiary amide nature and combination of cyclopropyl and tetrahydropyran moieties.

Future Research Directions

Based on its structure and the properties of related compounds, several research directions for 3-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide could be pursued:

Synthetic Methodology Development

  • Optimization of synthetic routes to improve yield and scalability

  • Development of stereoselective approaches if stereogenic centers are present

  • Exploration of green chemistry methods for its preparation

Structure-Activity Relationship Studies

  • Systematic modification of the three key structural components to understand their contribution to any observed biological activity

  • Investigation of conformational preferences and their impact on molecular recognition

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